molecular formula C5H9F2NO B8211668 (4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine

(4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine

Cat. No.: B8211668
M. Wt: 137.13 g/mol
InChI Key: XUIYCWZNYHOCAI-UHFFFAOYSA-N
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Description

(4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine is a fluorinated tetrahydropyran derivative characterized by a six-membered oxygen-containing ring with two fluorine atoms at the 3-position and an amine group at the 4-position. Fluorination at the 3-position is known to enhance metabolic stability and modulate electronic effects, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

3,3-difluorooxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)3-9-2-1-4(5)8/h4H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIYCWZNYHOCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine typically involves the fluorination of tetrahydropyran derivatives followed by amination. One common method includes the reaction of 3,3-difluorotetrahydropyran with ammonia or an amine under controlled conditions to introduce the amine group at the 4-position. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form tetrahydropyran derivatives with different functional groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrahydropyran compounds.

Scientific Research Applications

(4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine (Target) 3,3-difluoro, 4-amine C₅H₉F₂NO 137.13* Enhanced electronegativity, potential for dual hydrogen bonding
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine 3-fluoro, 4-amine C₅H₁₀FNO 119.14 Single fluorine; stereospecific synthesis (100% yield)
(3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine 3-fluoro enantiomer C₅H₁₀FNO 119.14 Opposite stereochemistry; impacts chiral recognition
N-Methyltetrahydro-2H-pyran-4-amine 4-methylamine C₆H₁₃NO 115.17 Increased lipophilicity; reduced hydrogen bonding
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine 4-(3-chlorophenyl) substituent C₁₁H₁₄ClNO 211.69 Aromatic ring introduces π-π interactions
4-(2,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine 4-(2,4-difluorophenyl) substituent C₁₁H₁₃F₂NO 213.22 Enhanced lipophilicity and steric bulk

*Calculated based on structural similarity to and .

Key Observations :

  • Stereochemistry : The (4S) configuration may confer distinct biological activity compared to enantiomers like (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine .
  • Substituent Effects : Aromatic substituents (e.g., 3-chlorophenyl) introduce steric bulk and π-π stacking capabilities, whereas methylamine analogs prioritize lipophilicity .

Challenges for the Target Compound :

  • Introducing two fluorine atoms at the 3-position may require selective fluorination agents (e.g., DAST or Deoxo-Fluor) to avoid side reactions.
  • Stereochemical control during difluorination must be addressed to maintain the (4S) configuration.

Physicochemical Properties

Comparative data from analogs suggests:

Property This compound (Predicted) (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine 4-(2,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine
Boiling Point ~280–300°C Not reported 280.8±40.0°C
Density 1.2–1.3 g/cm³ Not reported 1.135±0.06 g/cm³
pKa ~8.5–9.0 Not reported 8.69±0.20
Solubility Moderate in polar solvents High in methanol/ethanol Low in water; high in DMSO

Insights :

  • The difluoro substitution may slightly increase density and boiling point compared to monofluoro analogs due to higher molecular weight.
  • The amine group’s pKa (~8.5–9.0) suggests moderate basicity, similar to phenyl-substituted analogs .

Pharmacological and Industrial Relevance

  • Antiarrhythmic Potential: highlights structural similarity between fluorinated tetrahydropyran-amines and HMR1556, a known antiarrhythmic agent. The target compound’s difluoro substitution may enhance binding to ion channels .
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as seen in monofluoro analogs, suggesting improved pharmacokinetics for the target compound .
  • Difluoro substitution could alter intermolecular interactions .

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